molecular formula C14H13Cl2NO2S B280756 N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide

N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B280756
M. Wt: 330.2 g/mol
InChI Key: RJDFCMORLZFHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide, also known as DCS, is a chemical compound that has been widely used in scientific research due to its unique properties. DCS is a sulfonamide derivative that is used in various biochemical and physiological studies as a tool to investigate the mechanism of action of different biological processes.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide involves its ability to bind to the active site of the target enzyme, thereby inhibiting its activity. This compound acts as a competitive inhibitor of carbonic anhydrase and tyrosinase, which means that it competes with the substrate for binding to the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase by this compound has been found to reduce the production of aqueous humor in the eye, making it a potential treatment for glaucoma. This compound has also been shown to inhibit the growth of certain cancer cell lines, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide in lab experiments include its potency and specificity as an inhibitor of carbonic anhydrase and tyrosinase. However, this compound has some limitations, including its potential toxicity and the need for careful handling due to its hazardous nature.

Future Directions

There are several future directions for research involving N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide. One area of research is the development of this compound derivatives with improved potency and selectivity for specific enzymes. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of glaucoma and cancer. Additionally, the use of this compound as a tool to investigate the role of carbonic anhydrase and tyrosinase in various biological processes could lead to a better understanding of these enzymes and their functions.

Synthesis Methods

N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide can be synthesized through a multistep process starting from 2,5-dichloronitrobenzene and 2,4-dimethylbenzenesulfonyl chloride. The nitro group is reduced to an amino group, which is then reacted with the sulfonyl chloride to form the final product.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide has been extensively used in scientific research as a pharmacological tool to investigate the mechanism of action of different biological processes. This compound has been found to be a potent inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide. This compound has also been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin.

Properties

Molecular Formula

C14H13Cl2NO2S

Molecular Weight

330.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H13Cl2NO2S/c1-9-3-6-14(10(2)7-9)20(18,19)17-13-8-11(15)4-5-12(13)16/h3-8,17H,1-2H3

InChI Key

RJDFCMORLZFHBB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.